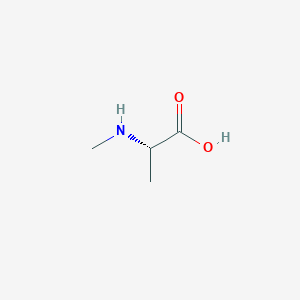

H-N-Me-DL-Ala-OH

Beschreibung

Contextualization as a Non-Proteinogenic Amino Acid Derivative

N-Methyl-DL-alanine is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the universal genetic code for direct incorporation into proteins during ribosomal translation. nih.gov It is a derivative of alanine (B10760859) where one of the amino hydrogens is substituted with a methyl group. nbinno.com This seemingly minor alteration has profound implications for its chemical behavior and biological applications.

| Property | Description |

| Classification | Non-proteinogenic α-amino acid |

| Parent Amino Acid | Alanine |

| Key Structural Feature | Methyl group on the α-nitrogen atom (N-methylation) |

| Chemical Formula | C4H9NO2 |

| Molecular Weight | 103.12 g/mol |

Significance in Advanced Research Domains

The distinct characteristics of N-Methyl-DL-alanine make it a valuable tool in several areas of advanced research, from fundamental biochemical studies to the development of novel therapeutic agents.

In the realm of fundamental biochemistry, N-Methyl-DL-alanine serves as a crucial probe for investigating cellular processes. One of its primary applications is in the study of amino acid transport mechanisms. chemimpex.comsigmaaldrich.com Due to its structural similarity to natural amino acids, it can be used to explore the specificity and kinetics of various amino acid transporter systems, such as the L-type amino acid transporter 1 (LAT1). chemimpex.comresearchgate.net For instance, it has been used in studies of amino acid efflux and trans-stimulation in isolated perfused rat pancreas. sigmaaldrich.com

Furthermore, the conformational impact of N-methylation is a subject of intense study. Research using techniques like high-resolution microwave spectroscopy has revealed that N-methylation significantly alters the conformational landscape of alanine, leading to the identification of unique hydrogen bond interactions. researchgate.netrsc.orgsemanticscholar.org These fundamental insights into molecular structure are vital for understanding the forces that govern protein folding and stability.

The true potential of N-Methyl-DL-alanine is arguably most evident in pharmaceutical and medicinal chemistry. The incorporation of N-methylated amino acids into peptide-based drug candidates is a widely employed strategy to enhance their therapeutic properties. researchgate.netnih.gov N-methylation can significantly improve the pharmacokinetic profile of peptides in several ways. nih.gov

One of the most significant advantages is the increased resistance to enzymatic degradation. nbinno.com Proteases, the enzymes responsible for breaking down peptides, often find their action hindered by the steric bulk of the N-methyl group, leading to a longer in vivo half-life of the modified peptide. nbinno.com Additionally, N-methylation can enhance a peptide's lipophilicity, which may improve its ability to cross cell membranes and potentially lead to better oral bioavailability. nbinno.comresearchgate.net

The conformational constraints imposed by N-Methyl-DL-alanine are also exploited in drug design to lock a peptide into a specific bioactive conformation, which can lead to increased potency and selectivity for its target receptor. nih.gov By strategically replacing standard amino acids with their N-methylated counterparts, researchers can fine-tune the biological activity of peptides, transforming them into more effective therapeutic agents. researchgate.net For example, the substitution of proline with N-methylalanine in analogues of oxytocin (B344502) and vasopressin has been shown to modulate their pharmacological activities. nih.gov

| Application Area | Specific Use of N-Methyl-DL-alanine | Outcome/Advantage |

| Peptide Therapeutics | Incorporation into peptide backbones | Increased proteolytic stability, enhanced cell permeability, improved oral bioavailability. nbinno.comresearchgate.netnih.gov |

| Drug Design | As a building block for peptidomimetics | Constrains peptide conformation, leading to higher receptor affinity and selectivity. nih.govnih.gov |

| Biochemical Probes | Studying amino acid transporters | Elucidates mechanisms of substrate recognition and transport kinetics. chemimpex.comsigmaaldrich.comresearchgate.net |

| Structural Biology | Investigating peptide conformation | Provides insights into the effects of N-methylation on molecular structure and stability. researchgate.netrsc.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFAOVXKHJXLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902458 | |

| Record name | NoName_1701 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28413-45-8 | |

| Record name | Potassium N-methylalaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for N Methyl Dl Alanine and Its Analogues

Established Synthetic Pathways

The synthesis of N-Methyl-DL-alanine can be achieved through several established pathways, each with distinct advantages and applications. These methods include the direct methylation of alanine (B10760859), biocatalytic production using engineered microorganisms, and various chemical synthesis methodologies such as reductive amination.

Methylation of Alanine and Related Precursors

A common and classical route to N-Methyl-DL-alanine involves the nucleophilic substitution of α-halogenated propionic acids with methylamine (B109427). This reaction typically uses α-bromopropionic acid or α-chloropropionic acid. sciencemadness.org The reaction proceeds via an SN2 mechanism, where the halide is displaced by methylamine. To ensure complete substitution and minimize the formation of di- or tri-alkylated products, a significant molar excess of methylamine is often used. The reaction is typically conducted in an aqueous or aqueous-alcoholic medium at reflux temperatures. While α-bromopropionic acid is a common choice, the use of α-chloropropionic acid has been noted to result in lower yields and a more challenging purification process. sciencemadness.org

Another approach involves the N-methylation of alanine itself. This can be achieved using reagents like methyl iodide in the presence of a base. A two-step synthesis has also been described, which involves the diazotization of alanine with sodium nitrite (B80452) in hydrochloric acid to produce 2-chloropropionic acid, followed by alkylation with methylamine.

Biocatalytic Approaches in N-Methyl-DL-alanine Production

Biocatalytic methods offer a "green chemistry" route for the production of N-methylated amino acids. Engineered strains of microorganisms, such as Corynebacterium glutamicum, have been developed for the efficient production of N-Methyl-L-alanine from simple starting materials like sugars and methylamine. nih.gov These systems utilize enzymes that catalyze the reductive N-methylamination of pyruvate (B1213749). nih.gov

One such enzyme is N-methylalanine dehydrogenase (NMAADH), which has been isolated from organisms like Pseudomonas putida. nih.govresearchgate.net This enzyme catalyzes the reaction between pyruvate and methylamine in the presence of a reducing agent like NADPH to form N-methylalanine. researchgate.net The gene for NMAADH has been cloned and expressed in host organisms like Escherichia coli to create whole-cell biocatalysts. nih.govresearchgate.net To optimize production, metabolic engineering strategies have been employed, such as deleting genes responsible for byproduct formation (e.g., lactic acid and L-alanine) and enhancing the pyruvate supply. nih.gov This approach has demonstrated high titers and yields of N-Methyl-L-alanine in fed-batch cultivations. nih.gov

The kinetic properties of N-methylalanine dehydrogenase have been studied, revealing its optimal pH range and affinity for its substrates. researchgate.net For instance, the enzyme from Pseudomonas MS has an apparent molecular weight of approximately 77,000 and is optimally active between pH 8.2 and 8.6. researchgate.net

Chemical Synthesis Methodologies (e.g., Reductive Amination of Pyruvate)

Reductive amination of pyruvate esters with methylamine provides a direct, one-pot method for synthesizing N-Methyl-DL-alanine. sciencemadness.org This pathway involves the initial reaction of a pyruvate ester (like ethyl pyruvate) with methylamine to form a Schiff base (imine). This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) (NaBH4) or zinc dust in aqueous formaldehyde, to yield the N-methylated amino acid. sciencemadness.org This method is advantageous as it avoids the use of toxic cyanides or halides. The reaction is typically carried out in a methanol-water solvent system at a controlled pH and temperature, with reported yields in the range of 70-85% in small-scale trials.

An adaptation of the classic Strecker synthesis can also be employed. In this modified route, acetaldehyde (B116499) or pyruvate is condensed with methylamine instead of ammonia (B1221849). The subsequent addition of potassium cyanide forms an aminonitrile, which is then hydrolyzed under acidic conditions to produce N-Methyl-DL-alanine.

Advanced Derivatization Techniques

The incorporation of N-methylated amino acids into larger molecules, particularly peptides and proteins, requires specialized derivatization techniques. These methods are crucial for creating analogues with enhanced properties.

Preparation of N-Methylated Amino Acid Derivatives for Peptide and Protein Construction

One common approach involves the protection of the amino group before methylation. nih.govgoogle.com For instance, the amino group of an amino acid ester can be protected with a group like Boc (Di-tert-butyl dicarbonate) or o-nitrobenzenesulfonyl (o-NBS). nih.govacs.org The N-methylation is then carried out using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base like sodium hydride or DBU. nih.govacs.org Following methylation, the protecting groups are removed to yield the N-methylated amino acid derivative. nih.gov The o-NBS group is particularly useful as it activates the amino function, allowing for milder methylation conditions. acs.org

Another method involves the synthesis of α-substituted N-carboxy anhydrides (αNNCAs) from N-methylated amino acids. These reactive monomers can then be used in peptide synthesis. The choice of synthetic procedure can be critical, as no single method is optimal for all N-methyl amino acid derivatives. acs.org

Polycondensation Techniques for N-Methylated Polypeptides

The synthesis of polypeptides composed of N-methylated amino acids can be achieved through polycondensation techniques. One such method involves the polycondensation of activated urethane (B1682113) derivatives of N-methyl amino acids, such as N-phenoxycarbonyl (NPC) derivatives. researchgate.net This phosgene-free method proceeds by heating the monomer in a solvent like N,N-dimethylacetamide (DMAc) with an initiator, such as n-butylamine. researchgate.net The polymerization occurs with the elimination of phenol (B47542) and carbon dioxide, yielding the corresponding poly(N-methyl amino acid). researchgate.net The molecular weight of the resulting polypeptide can be controlled by adjusting the feed ratio of the monomer to the initiator. researchgate.net

Another significant approach is the ring-opening polymerization (ROP) of N-methyl-α-amino acid N-carboxyanhydrides (N-Me-NCAs). researchgate.net This method allows for the synthesis of well-defined N-methylated polypeptides. researchgate.net The polymerization can be initiated by various species, and the process can be controlled to produce polymers with specific chain lengths and narrow molecular weight distributions. mdpi.com For instance, organic acids can be used to promote the controlled ROP of N-Me-NCAs. researchgate.net

Site-Specific Modification and Functionalization

The strategic modification of N-Methyl-DL-alanine and its analogues is crucial for developing novel peptide structures and functional molecules. Site-specific functionalization allows for the precise introduction of various chemical groups, enabling the modulation of physicochemical properties, biological activity, and metabolic stability. Key strategies target the carboxylic acid and the N-methylamino groups, the primary reactive sites in the molecule.

N-Methyl-DL-alanine can undergo several types of chemical reactions, including oxidation to form oxo derivatives and reduction to yield N-methylated amino alcohols. Substitution reactions are also common, where different functional groups can be introduced.

A primary method for site-specific modification involves the use of protecting groups. For instance, the N-amino group can be protected with a tert-Butoxycarbonyl (Boc) group, as seen in N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine. This protection allows for selective reactions at other parts of the molecule. The Boc group is stable under many reaction conditions but can be readily removed using strong acids like trifluoroacetic acid (TFA), revealing the free amine for subsequent functionalization. Similarly, the benzyloxycarbonyl (Z) group can be used for protection.

Another approach to functionalization is through the formation of 5-oxazolidinones from N-methyl amino acids. These intermediates can then be used in various synthetic pathways to create more complex derivatives. researchgate.net This method has been successfully applied to a wide range of amino acids, providing a unified strategy for creating N-methyl derivatives. researchgate.net

Functionalization can also be achieved by modifying the peptide backbone. N-methylation itself is a strategy to enhance proteolytic stability and lipophilicity in peptide-based drugs. researchgate.net Further modifications can be introduced, such as the incorporation of fluorine atoms, which can significantly alter the pKa of the carboxylic acid group and enhance bioavailability. For example, the introduction of fluorine at the C3 position of N-methyl-L-alanine lowers the pKa of the α-carboxylic acid group, which is a critical property for drug design.

These modification strategies are instrumental in creating peptide and protein analogues for applications in drug design and the study of amino acid transport mechanisms. sigmaaldrich.com

Table 1: Strategies for Site-Specific Modification of N-Methyl-DL-alanine and Analogues

| Modification Strategy | Target Site | Reagents/Intermediates | Outcome/Application |

|---|---|---|---|

| Protection/Deprotection | N-amino group | tert-Butoxycarbonyl (Boc) anhydride, Trifluoroacetic acid (TFA) | Allows for selective reactions at other molecular sites. |

| Oxidation | N-Methyl-DL-alanine | Potassium permanganate, hydrogen peroxide | Formation of corresponding oxo derivatives. |

| Reduction | N-Methyl-DL-alanine | Lithium aluminum hydride, sodium borohydride | Yields N-methylated amino alcohols. |

| Intermediate Formation | Carboxyl and Amino groups | N/A (Formation of 5-oxazolidinones) | Versatile intermediate for synthesis of N-methyl derivatives. researchgate.net |

| Halogenation | Side Chain (analogue) | N/A (Fluorination) | Enhances metabolic stability and alters pKa. |

| Peptide Bond Modification | Peptide Backbone | N/A (N-methylation) | Increases proteolytic stability and lipophilicity. researchgate.net |

Generation of Radiolabeled Tracers and Fluorescent Probes

N-Methyl-DL-alanine and its derivatives serve as valuable scaffolds for the synthesis of imaging agents used in biomedical research and diagnostics. ontosight.ai By incorporating radioisotopes or fluorophores, these molecules can be transformed into tracers for Positron Emission Tomography (PET) or probes for fluorescence microscopy, enabling the non-invasive study of biological processes in real-time. ontosight.ainih.govnih.gov

Radiolabeled Tracers

The synthesis of radiolabeled compounds is a key application for N-Methyl-DL-alanine. ontosight.ai The most common method for producing radionuclides for PET is the proton bombardment of nitrogen-14 to create carbon-11 (B1219553) (¹¹C), which has a half-life of about 20 minutes. nih.gov This isotope is typically produced as [¹¹C]CO₂ or [¹¹C]CH₃I and can be incorporated into the N-methyl group of N-Methyl-DL-alanine through N-methylation reactions. For example, the synthesis of N,N-[N-methyl-¹¹C]dimethyltryptamine has been demonstrated, showcasing a common radiolabeling strategy. nih.gov

Another useful isotope is Carbon-14 (¹⁴C), which has a much longer half-life and is used in metabolic studies. The synthesis of DL-alanine labeled with ¹⁴C in all three positions has been achieved, often starting from labeled propionic acid. dtic.mil These labeled amino acids are purified using techniques like ion-exchange chromatography and high-vacuum sublimation to ensure high radiochemical purity. dtic.mil

Fluorescent Probes

Fluorescent probes are powerful tools for visualizing cellular and subcellular structures and processes. nih.govacs.org A typical fluorescent probe consists of a fluorophore (the light-emitting component), a linker, and a recognition unit that interacts with the target analyte. nih.gov N-Methyl-DL-alanine can be functionalized to act as a recognition motif or be attached to a known fluorophore.

The design of these probes often exploits mechanisms like Förster Resonance Energy Transfer (FRET) or Photoinduced Electron Transfer (PeT) to generate a fluorescent signal upon binding to a target. nih.gov For example, azulene (B44059), a blue-colored fluorophore, has been incorporated into an alanine derivative to create a fluorescent tryptophan analog. acs.org Specifically, N-Acetyl-β-(1-azulenyl)-DL-alanine was synthesized and resolved to yield the enantiomerically pure L-Aal, demonstrating the utility of alanine derivatives in probe development. acs.org

The choice of fluorophore is critical and can be tailored for specific applications, such as two-photon microscopy, which uses lower energy light to penetrate deeper into tissues with less phototoxicity. acs.org Styryl dyes are another class of fluorophores that can be attached to amino acid structures. mdpi.com These dyes often exhibit "light-switch" behavior, becoming fluorescent only upon binding to a target biomolecule. mdpi.com

Table 2: Radiolabeled and Fluorescent Probes Derived from Alanine Analogues

| Probe Type | Isotope/Fluorophore | Synthetic Strategy | Application |

|---|---|---|---|

| PET Tracer | Carbon-11 (¹¹C) | N-methylation using [¹¹C]CH₃I. nih.gov | In vivo imaging of metabolic and physiological pathways. nih.gov |

| Metabolic Tracer | Carbon-14 (¹⁴C) | Synthesis from ¹⁴C-labeled propionic acid. dtic.mil | Studying amino acid metabolism and transport. dtic.mil |

| Fluorescent Probe | Azulene | Condensation of an azulene moiety with an acetamidomalonate ester. acs.org | Bioimaging and as a fluorescent tryptophan analog. acs.org |

| Fluorescent Probe | Styryl Dyes | Knoevenagel condensation of N-methyl-substituted pyridinium/quinolinium with an aryl-amine. mdpi.com | DNA visualization and as "light-switch" probes for biomolecules. mdpi.com |

| FRET-based Sensor | Fluorescein/Rhodamine | A cleavable bridge between a FRET pair attached to a recognition motif. nih.gov | Ratiometric sensing of metal ions like copper. nih.gov |

Advanced Structural and Conformational Analyses of N Methyl Dl Alanine

Investigations into Conformational Landscapes and Dynamics

The addition of a methyl group to the nitrogen atom of alanine (B10760859) introduces notable changes to its conformational landscape and dynamics. These changes are primarily driven by altered hydrogen-bonding patterns and increased steric hindrance.

High-resolution spectroscopic studies have identified multiple conformers of N-Methyl-L-alanine, revealing a variety of hydrogen-bonding interactions. Four distinct conformers have been characterized, showcasing three types of intramolecular hydrogen bonds: Type I (NH···O=C), Type II (OH···N), and Type III (N–H···O–H). researchgate.net The presence of a Type III conformer highlights the role of the methyl groups in creating steric hindrance that prevents relaxation to the more common Type I conformers. researchgate.net This leads to a unique conformational landscape for N-methylated alanine compared to its non-methylated counterpart. researchgate.net

The stability of these conformers is a delicate balance of different intramolecular hydrogen bonds. researchgate.net For instance, in related N-methylated compounds, intramolecular N–H···N bonds can stabilize cis conformations, while intermolecular N–H···O bonds can lead to dimerization in the crystalline state. vulcanchem.com The formation of these intramolecular hydrogen bonds is a key factor in inducing folded structures. uib.espnas.org

Table 1: Observed Intramolecular Hydrogen-Bonding Patterns in N-Methyl-L-alanine Conformers

| Hydrogen Bond Type | Interaction | Observed in N-Methyl-L-alanine |

| Type I | NH···O=C | Yes |

| Type II | OH···N | Yes |

| Type III | N–H···O–H | Yes |

This table is based on findings from high-resolution spectroscopic studies of N-Methyl-L-alanine. researchgate.net

The substitution of a hydrogen atom with a methyl group on the nitrogen atom of alanine introduces significant steric hindrance. csic.es This N-methylation restricts the rotation around the Cα-N bond, which in turn limits the conformational flexibility of the peptide backbone. The lack of a hydrogen-bond donor ability in the N-methylated amide bond further alters the conformational preferences. csic.esmdpi.com

Spectroscopic and Computational Approaches to Structural Elucidation

A combination of high-resolution spectroscopy and computational methods has been instrumental in elucidating the detailed structure and conformational preferences of N-Methyl-DL-alanine.

High-resolution rotational spectroscopy, particularly chirped-pulse Fourier transform microwave (CP-FTMW) and molecular-beam Fourier transform microwave (MB-FTMW) spectroscopy, has been a powerful tool for studying the gas-phase conformations of N-Methyl-L-alanine. researchgate.nethmc.eduncl.ac.uk These techniques, often combined with laser ablation to bring the solid sample into the gas phase, allow for the unambiguous identification of different conformers based on their rotational constants and ¹⁴N nuclear quadrupole coupling constants. researchgate.netnih.gov

The combination of a chirped pulse Fourier transform microwave spectrometer with a laser ablation source has been successfully used to investigate the broadband rotational spectra of solid biomolecules like nicotinic acid in the 6.0–18 GHz region. researchgate.net This methodology has enabled the characterization of four distinct conformers of N-Methyl-L-alanine. researchgate.netifpan.edu.pl The high resolution of these techniques, with linewidths on the order of kHz, allows for the precise determination of molecular structures and the study of complex mixtures. hmc.eduiisc.ac.inuni-hamburg.de

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for studying the conformation of N-methylated amino acids in solution. sigmaaldrich.com Both ¹H and ¹³C NMR studies provide valuable insights into the molecular conformations. acs.org For instance, in peptides containing N-methylated residues, NMR can reveal reduced amide proton exchange rates and the stabilization of certain helical structures.

The presence of the N-methyl group can lead to well-separated ¹H-NMR signals, which facilitates a detailed conformational analysis. rsc.org Conformational analysis of related N-methylated compounds has been successfully carried out by combining computational methods with NMR spectroscopic data, including the use of the nuclear Overhauser effect (NOE) to identify characteristic structural features. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is used to investigate the formation of free radicals in N-Methyl-DL-alanine, typically after exposure to gamma irradiation. researchgate.netdntb.gov.ua Studies on gamma-irradiated powders of N-methyl-L-alanine at room temperature have led to the identification of the resulting paramagnetic species. colab.wsresearchgate.net

In one study, the paramagnetic species observed in gamma-irradiated N-methyl-DL-alanine was identified as the CH₃ĊHCOOH radical. researchgate.net EPR studies on similar irradiated amino acids, such as DL-alanine ethyl ester hydrochloride, have also identified radicals like CH₃ĊHCOOC₂H₅. nih.gov The analysis of the EPR spectra, including the determination of g-values and hyperfine structure constants, provides detailed information about the structure of these radicals. researchgate.netnih.gov These studies have shown that the paramagnetic centers formed after irradiation can be stable for extended periods. dergipark.org.tr

Table 2: Identified Free Radical in Irradiated N-Methyl-DL-alanine

| Compound | Irradiation Source | Identified Radical Species | EPR g-value | Hyperfine Coupling Constants (mT) |

| N-Methyl-DL-alanine | Gamma | CH₃ĊHCOOH | 2.004 (approx.) | Not specified in provided context |

This table summarizes findings from EPR studies on gamma-irradiated N-Methyl-DL-alanine. researchgate.net

Density Functional Theory (DFT) Calculations and Molecular Dynamics Simulations

Computational studies, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have been instrumental in understanding the conformational preferences of N-Methyl-DL-alanine. These methods provide a molecular-level view of the molecule's structure, energetics, and dynamics.

A study on oligomers of N-methyl-L/D-alanine utilized DFT calculations at the B3LYP/6-31G(d) level of theory with an implicit water model to generate Ramachandran-type plots. rsc.orgchemrxiv.org These calculations involved systematically rotating the φ and ψ dihedral angles to map the potential energy surface and identify stable conformers. rsc.orgchemrxiv.org For a minimal model of an L-NMA oligomer, the most stable conformation was predicted and later confirmed experimentally. rsc.org

Further investigations into the conformational landscape of N-methyl-l-alanine in the gas phase identified four stable conformers, distinguished by their intramolecular hydrogen bonding patterns. nih.gov These conformers exhibit three distinct types of hydrogen bond interactions: N-H···O=C (Type I), O-H···N (Type II), and N-H···O-H (Type III). nih.gov The identification of a Type III conformer highlights the significant steric hindrance imposed by the methyl groups, which prevents its relaxation into the more common Type I structure. nih.gov

Molecular dynamics simulations have complemented these findings by exploring the dynamic behavior of N-methylated alanine derivatives in solution. For instance, simulations of N-acetyl-N'-methyl-alaninamide (a dipeptide of alanine) have been used to compare different force fields and assess their ability to reproduce the conformational distributions observed in high-resolution protein structures. duke.eduacs.org These simulations are crucial for developing accurate force fields for non-canonical amino acids like N-methyl-alanine, which are important for protein design and drug development. nih.gov A study on N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine demonstrated that MD simulations in water could reveal transient hydrogen bonds between the molecule and solvent, contributing to its hydration shell dynamics.

The combination of DFT and MD provides a powerful toolkit for analyzing the structural preferences of N-Methyl-DL-alanine, as summarized in the table below.

Table 1: Computational Analysis of N-Methyl-alanine Conformers

| Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| DFT (B3LYP/6-31G(d)) | Acetyl-N-methyl-L-alanine dimethylamide | Generated Ramachandran plot; identified lowest-energy conformer with φ ≈ -130°, ψ ≈ 73°. | rsc.orgchemrxiv.org |

| Microwave Spectroscopy & Ab Initio Calculations | N-methyl-l-alanine (gas phase) | Identified four stable conformers with distinct intramolecular hydrogen bonds (Type I, II, III). | nih.gov |

| MD Simulations | N-acetyl-N'-methyl-alaninamide | Compared various force fields (AMBER, CHARMM) for sampling conformational states (β and α). | duke.eduacs.org |

| MD Simulations | N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine | Showed transient hydrogen bonding with water molecules. |

Crystalline Structure and Morphology Investigations

N-Methyl-DL-alanine is a white crystalline powder. fengchengroup.com While a detailed crystal structure analysis specifically for the single N-Methyl-DL-alanine molecule is not extensively documented in the provided search results, valuable insights can be drawn from X-ray crystallography of its derivatives and related compounds like DL-alanine.

X-ray crystallographic studies of dimers of N-methyl-L/D-alanine provide critical data on the solid-state conformation. For a dimer of N-methyl-L-alanine (LL), the dihedral angles were found to be (φ, ψ) = (-134.6°, 77.7°), which is very close to the most stable conformation predicted by DFT calculations. rsc.org This demonstrates that the inherent conformational preference of the molecule is maintained in the crystalline state.

Table 2: X-ray Crystallographic Data for N-Methyl-alanine Dimers

| Dimer | Dihedral Angles (φ, ψ) - Residue 1 | Dihedral Angles (φ, ψ) - Residue 2 | Reference |

|---|---|---|---|

| LL Dimer | (-134.6°, 77.7°) | Not Specified | rsc.org |

| DL Dimer | Not Specified | Not Specified | rsc.orgresearchgate.net |

Factors Influencing Crystal Growth and Morphology

The growth and final shape (morphology) of N-Methyl-DL-alanine crystals are influenced by various factors, primarily the solvent environment and the presence of additives. Studies on the closely related DL-alanine provide a strong basis for understanding these effects.

Solvent Effects: The choice of solvent significantly impacts crystal morphology. For DL-alanine, crystallization from aqueous solutions can be modified by adding co-solvents like isopropyl alcohol (IPA) or ethanol. psu.edursc.org It has been observed that increasing the concentration of the organic co-solvent has a substantial influence on the crystal's aspect ratio and the morphology of its tips. psu.edursc.org For example, as the volume ratio of IPA in water increases, the aspect ratio of DL-alanine crystals can increase significantly. psu.edu This is attributed to the solvent's interaction with different crystallographic faces, which can either enhance or inhibit growth along specific directions. rsc.org Molecular dynamic simulations have been employed to calculate the relative growth rates of different crystal planes to understand these solvent-mediated morphological changes. psu.edursc.org The viscosity of the solvent also plays a role, as it affects mass transfer and diffusion rates, which can lead to different crystallization pathways and morphologies, such as the formation of hierarchical structures. mdpi.com

Supersaturation: The level of supersaturation is another critical factor. For DL-alanine, it has been shown that at high supersaturations, even normally slow-growing faces can experience rapid growth. acs.org This indicates that the kinetics of crystal growth can be precisely controlled by adjusting the concentration of the solute in the solution.

Additives: The presence of other molecules, or additives, can selectively inhibit the growth of certain crystal faces through adsorption. researchgate.net For L-alanine, the addition of other nonpolar amino acids was found to alter the crystal habit by binding to specific faces and slowing their growth. researchgate.net While specific studies on additives for N-Methyl-DL-alanine were not found, it is a well-established principle that molecules with structural similarities to the host crystal can act as habit modifiers. researchgate.net The slightly different molecular structure of N-Methyl-DL-alanine compared to DL-alanine, specifically the hydrophobic methyl group, would likely lead to distinct interactions with solvents and additives, resulting in unique crystal morphologies. researchgate.net

Biological Activities and Molecular Mechanisms of Action of N Methyl Dl Alanine

Neurobiological and Neuropharmacological Modulatory Effects

Influence on Serotonin (B10506) Metabolism

Emerging research has identified N-Methyl-DL-alanine as a potential biomarker in neurological conditions, particularly migraine. Studies investigating the metabolomic profiles of migraine patients have revealed alterations in tryptophan metabolism, the pathway central to serotonin synthesis. Analysis has indicated that N-Methyl-DL-alanine, alongside Glycyl-l-proline and L-Methionine, may serve as sensitive and specific biomarkers for migraine, potentially offering greater specificity than serotonin itself. In migraine patients, lower levels of N-Methyl-DL-alanine have been observed in serum compared to control groups, suggesting a link between its metabolic status and the condition. nih.govcaldic.comscience.govdp.techscience.gov

Table 1: Comparative Performance of Potential Migraine Biomarkers

| Biomarker | AUC Value | Sensitivity | Specificity |

| Glycyl-L-proline | 0.952 | 100% | 80% |

| N-Methyl-DL-Alanine | 0.92 | 100% | 90% |

| L-Methionine | 0.902 | 90% | 80% |

| Serotonin | 0.828 | 80% | 80% |

*AUC: Area Under the Curve. Data based on ROC curve analysis for differentiating migraine patients from control groups. caldic.com

Cellular and Subcellular Processes

Effects on Cell Cycle Regulation

N-Methyl-DL-alanine and its related compounds have been investigated for their impact on cellular processes, including cell cycle regulation. While direct quantitative data for N-Methyl-DL-alanine on cell cycle progression is limited in the reviewed literature, studies on structurally similar compounds provide insights. For instance, β-N-methylamino-L-alanine (BMAA), a related compound, has been shown to suppress cell cycle progression at the G1/S checkpoint in fibroblast cells without inducing apoptosis or membrane damage. This effect was not attributed to glutamate (B1630785) receptor activation, suggesting alternative mechanisms of action. Research indicates that exposure to BMAA may lead to cell cycle arrest and excitotoxicity, underscoring the potential for methyl-amino acid derivatives to influence cellular proliferation and viability.

Influence on Mitochondrial Function and Energy Metabolism

N-Methyl-DL-alanine is noted to be present in cellular mitochondria, where it plays a role in energy metabolism. biosynth.com While specific studies detailing the direct quantitative effects of N-Methyl-DL-alanine on mitochondrial respiration or ATP production are not extensively detailed in the provided snippets, its presence in this organelle suggests a functional involvement. Related research on metabolic disorders, such as fatty liver in laying hens, has indicated impaired mitochondrial function when intermediate metabolites of the TCA cycle, like fumaric acid, are altered. nih.govresearchgate.net Furthermore, studies on ethanol-induced liver damage in rats showed that certain amino acid supplementation could prevent mitochondrial impairment, highlighting the interplay between amino acid metabolism and mitochondrial health. science.gov

Metabolic Pathway Modulation

Intervention in Amino Acid Metabolism and Glutamine Pathways

N-Methyl-DL-alanine serves as a precursor in the synthesis of other amino acids, including histidine, methionine, and arginine. biosynth.com Its involvement in metabolic pathways is further underscored by its identification as an altered metabolite in various physiological states. For example, in migraine patients, alterations have been observed in pathways such as arginine and proline metabolism, as well as aminoacyl-tRNA biosynthesis. nih.govcaldic.com In models of metabolic stress, such as fatty liver syndrome in poultry, changes in amino acid metabolism are prominent, with increases observed in alanine (B10760859), aspartate, and glutamate metabolism, and decreases in cysteine and methionine metabolism. nih.gov Additionally, N-methyl-dl-alanine itself has been identified as a significantly up-regulated metabolite in a mouse model of cerebral ischemia-reperfusion injury, indicating its dynamic role in response to cellular stress. researchgate.net

Impact on Fatty Acid Oxidation via Carnitine Palmitoyltransferase I (CPT I)

N-Methyl-DL-alanine has been demonstrated to influence lipid metabolism, specifically by impacting fatty acid oxidation. At physiological concentrations, it acts as an inhibitor of carnitine palmitoyltransferase I (CPT I), a key enzyme regulating the transport of fatty acids into mitochondria for beta-oxidation. This inhibition leads to a decrease in fatty acid oxidation and consequently promotes lipid accumulation in the liver. biosynth.com Furthermore, N-Methyl-DL-alanine has also been shown to inhibit the production of cycloleucin A by acting as an inhibitor of fatty acid synthase (FAS). biosynth.com These findings highlight N-Methyl-DL-alanine's role in modulating pathways critical for energy storage and utilization.

Compound List:

N-Methyl-DL-alanine

Alanine

Histidine

Methionine

Arginine

Tryptophan

Serotonin

Glycyl-l-proline

L-Methionine

β-N-methylamino-L-alanine (BMAA)

Glutamine

Aspartate

Glutamate

Cysteine

Leucine

Isoleucine

Folate

Linoleic acid

Fumaric acid

Citrate

Succinic acid

Hexadecanol

Hexadecane

Glycerine monostearate

Cycloleucin A

Fatty acid synthase (FAS)

Inhibition of Fatty Acid Synthase (FAS) and Related Metabolite Production

N-Methyl-DL-alanine has demonstrated inhibitory activity against Fatty Acid Synthase (FAS), a key enzyme involved in the de novo synthesis of fatty acids. Studies indicate that N-Methyl-DL-alanine can inhibit the production of cycloleucin A, a metabolite linked to FAS activity biosynth.com. This inhibition suggests a potential role for N-Methyl-DL-alanine in modulating lipid biosynthesis pathways.

| Target Enzyme | Observed Effect | Reference |

| Fatty Acid Synthase (FAS) | Inhibition of cycloleucin A production | biosynth.com |

Regulation of Glucose Metabolism and Insulin (B600854) Secretion

Information specifically detailing the direct regulation of glucose metabolism and insulin secretion by N-Methyl-DL-alanine is limited in the reviewed literature. However, N-Methyl-DL-alanine has been noted to play a role in energy metabolism within cellular mitochondria. It has been observed to be taken up by cells via active transport and can act as a competitive inhibitor of mitochondrial uptake. Furthermore, at physiological concentrations, N-Methyl-DL-alanine has been shown to inhibit fatty acid oxidation by reducing the activity of carnitine palmitoyltransferase I (CPT I), which can lead to enhanced lipid accumulation in the liver biosynth.com. These findings suggest broader metabolic regulatory functions, though direct links to glucose metabolism and insulin secretion are not explicitly established for N-Methyl-DL-alanine in the provided sources.

Contribution to Nitrogen Balance and Ammonia (B1221849) Detoxification in Metabolic Hubs

The specific contribution of N-Methyl-DL-alanine to nitrogen balance and ammonia detoxification in metabolic hubs has not been detailed in the provided search results. While general amino acid metabolism and ammonia detoxification pathways involving alanine (such as L-alanine and D-alanine) are well-documented, direct evidence for N-Methyl-DL-alanine's role in these specific processes is absent in the reviewed literature.

Interactions with Cellular Proteostasis and Protein Aggregation

Current literature does not provide specific research findings on the interactions of N-Methyl-DL-alanine with cellular proteostasis or its direct contribution to protein aggregation. While general statements exist regarding "N-methyl amino acids" potentially disrupting β-sheet formation nih.gov, these are not specific to N-Methyl-DL-alanine's role within cellular proteostasis networks or its direct involvement in protein aggregation mechanisms.

Advanced Applications of N Methyl Dl Alanine in Specialized Research Contexts

Research in Amino Acid and Peptide Chemistry

The incorporation of N-methylated amino acids, such as N-Methyl-DL-alanine, into peptide chains is a key strategy in medicinal chemistry and protein science. This modification provides researchers with a powerful method to alter the physicochemical properties of peptides.

Design and Development of Bioactive Peptides and Protein Analogues

N-Methyl-DL-alanine is utilized in the construction of peptide and protein analogues for applications in drug and antibiotic design. sigmaaldrich.com The introduction of N-methyl groups can enhance the activity and selectivity of a peptide or even convert an agonist into an antagonist. peptide.com This is often attributed to the reduced conformational flexibility of the peptide backbone caused by the N-methyl groups. peptide.com In the pharmaceutical industry, this compound is employed in the design of peptide-based therapeutics, including those targeting cancer and neurological disorders. chemimpex.com By facilitating the synthesis of modified peptides, it creates opportunities for developing novel drug candidates. chemimpex.com Furthermore, a methodical "N-methyl scan," where various residues in a peptide are replaced with their N-methylated counterparts, can be used to elucidate the bioactive conformation of a peptide and increase its selectivity for different biological targets. nih.gov

Enhancement of Peptide Stability Against Proteolytic Degradation

A significant limitation for peptide-based drugs is their rapid degradation by proteolytic enzymes in the body. peptide.com The incorporation of N-methylated amino acids is a widely used strategy to overcome this challenge. peptide.comnih.gov N-methylation of the peptide backbone can decrease the peptide's affinity for the active sites of proteases, leading to increased metabolic stability and a longer half-life in vivo. peptide.comnih.gov Research has shown that peptides containing N-methylated amino acids exhibit greater stability against proteolytic degradation. nih.gov For example, studies on antimicrobial peptides and lipopeptides have demonstrated that substitutions with N-methyl amino acids enhanced stability in serum. mdpi.com This modification is particularly effective as it can protect the peptide from cleavage by digestive enzymes, a critical factor for oral drug delivery. peptide.com

| Peptide Type | Modification | Observed Effect on Stability | Reference |

|---|---|---|---|

| General Bioactive Peptides | Substitution with N-methyl amino acids | Generally increases enzymatic stability and in vivo half-life. | peptide.com |

| Peptide-based Radiopharmaceuticals | N-methylation of amide bonds | Confers greater resistance against enzymatic degradation. | nih.gov |

| Antimicrobial Peptides/Lipopeptides | Substitution with N-methyl amino acids | Increased the remaining area of peptides from 40% to 65% and lipopeptides from 20% to 50% after 1 hour in serum. | mdpi.com |

| Cyclopeptidic Somatostatin Analog | Multiple N-methylation | Drastically improved metabolic stability. | nih.gov |

De Novo Design Principles for Peptide Conformations and Shapes

De novo design, or creating novel peptide structures from the ground up, is a frontier in biomolecular science. rsc.orgchemrxiv.org N-methyl-L-alanine (L-NMA) and N-methyl-D-alanine (D-NMA) have emerged as powerful building blocks for this purpose. rsc.orgrsc.org The conformation of an N-methyl-alanine residue is largely fixed because of restricted bond rotation, making it a reliable scaffold for constructing a peptide into a predetermined shape. rsc.orgchemrxiv.org This approach allows for the bottom-up design of diverse and stable peptide shapes using a small number of residues, which is key to creating new biofunctional molecules like catalysts and drugs. rsc.orgchemrxiv.org Computational and experimental studies have confirmed that these residues have a very narrow low-energy region in their Ramachandran plots, indicating a fixed conformation. rsc.orgchemrxiv.org

| Residue Type | Low-Energy Dihedral Angles (φ, ψ) | Key Characteristic | Reference |

|---|---|---|---|

| N-methyl-L-alanine (L-NMA) | Approximately (-135°, 75°) | Forms a fixed conformation, acting as a rigid building block. | rsc.orgchemrxiv.org |

| N-methyl-D-alanine (D-NMA) | Approximately (135°, -75°) | Forms a fixed conformation that is point symmetric to the L-NMA residue. | rsc.org |

Neuroscientific and Neurological Disease Research

In the field of neuroscience, N-Methyl-DL-alanine is used in neuropharmacological studies to explore its effects on neurotransmitter systems. chemimpex.com Its application provides insights that could lead to potential treatments for various neurological disorders. chemimpex.com For instance, derivatives of N-methyl-D-alanine are employed in the design and synthesis of peptide-based therapeutics intended to target neurological diseases. chemimpex.com It is important to distinguish N-Methyl-DL-alanine from the neurotoxin β-N-methylamino-L-alanine (BMAA), a different compound that has been investigated for its potential role in neurodegenerative diseases like ALS. researchgate.netnih.gov The research applications of N-Methyl-DL-alanine in this context are primarily as a structural component in the rational design of new therapeutic molecules. chemimpex.comchemimpex.com

Investigations into Etiology and Pathogenesis of Neurological Disorders

N-Methyl-DL-alanine, a derivative of the amino acid alanine (B10760859), has been a subject of investigation in the context of neurological disorders. ontosight.ai Research suggests that its structural similarity to other amino acids allows it to be used in studies of protein structure and function. chemimpex.com By incorporating N-Methyl-DL-alanine into peptide sequences, scientists can explore how such modifications impact protein stability and activity, which is crucial for understanding the molecular basis of various diseases.

One area of focus is its potential interaction with N-methyl-D-aspartate (NMDA) receptors. wikipedia.org These receptors are vital for synaptic plasticity and memory, and their modulation can significantly affect neurological health. Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in several neurodegenerative disorders. wikipedia.orgmdpi.com While direct studies on N-Methyl-DL-alanine are ongoing, research on related compounds like D-alanine suggests a potential to enhance NMDA receptor activity. The neurotoxin β-N-methylamino-L-alanine (BMAA), an isomer of N-Methyl-DL-alanine, has been more extensively studied and linked to neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. nih.govnih.gov BMAA is thought to induce neurotoxicity through multiple mechanisms, including excitotoxicity via glutamate (B1630785) receptors and by promoting protein misfolding. semanticscholar.orgresearchgate.net Studies on BMAA have shown it can act as an agonist for NMDA receptors, leading to calcium influx and mitochondrial dysfunction. semanticscholar.org

Furthermore, research on BMAA has revealed its potential to induce the formation of neurofibrillary tangles and β-amyloid deposits, which are hallmark pathologies of Alzheimer's disease. researchgate.net The presence of BMAA has been detected in the postmortem olfactory bulbs of Alzheimer's patients, suggesting a possible environmental link to the disease. nih.gov However, it is important to note that the causal relationship between BMAA and neurodegenerative diseases in humans is still a subject of critical review and debate, with some studies questioning the strength of the existing evidence. nih.govusgs.gov

Exploration of N-Methyl-DL-alanine as a Potential Biomarker (e.g., Migraine)

Metabolomic studies have identified N-Methyl-DL-alanine as a potential biomarker for certain conditions, most notably migraine. nih.govcaldic.com A study comparing the serum metabolomic profiles of individuals with migraine to healthy controls found significantly decreased levels of N-Methyl-DL-alanine, along with other amino acids and serotonin (B10506), during migraine episodes. nih.govcaldic.com This suggests that alterations in amino acid metabolism could be linked to the pathophysiology of migraine.

The potential of N-Methyl-DL-alanine as a specific and sensitive biomarker for migraine is a significant finding. nih.govcaldic.comresearchgate.net Receiver Operating Characteristic (ROC) curve analysis in one study indicated that N-Methyl-DL-alanine, along with Glycyl-l-proline and L-Methionine, could be as specific or even more so than the traditional migraine biomarker, serotonin. nih.govcaldic.com The study reported high sensitivity and specificity for N-Methyl-DL-alanine in distinguishing between migraine patients and control groups. caldic.com The downregulation of this compound in migraine sufferers points towards its potential role in neurotransmitter regulation. These findings propose that targeting the metabolic pathways involving N-Methyl-DL-alanine could be a promising avenue for the prevention and treatment of migraine. nih.govcaldic.com

| Potential Biomarkers for Migraine | Sensitivity | Specificity | Area Under the Curve (AUC) |

| N-Methyl-DL-alanine | 100% | 90% | 0.92 |

| Glycyl-L-proline | 100% | 80% | 0.952 |

| L-Methionine | 90% | 80% | 0.902 |

| Serotonin | 80% | 80% | 0.828 |

This table presents data from a study on potential serum biomarkers for migraine, highlighting the sensitivity, specificity, and AUC values for N-Methyl-DL-alanine in comparison to other potential biomarkers. caldic.com

Development of Therapeutic Interventions for Neurodegenerative Conditions

The exploration of N-Methyl-DL-alanine and its derivatives extends to the development of therapeutic interventions for neurodegenerative conditions. ontosight.ai The rationale for this research stems from the compound's interaction with key neurological pathways. For instance, modulating the activity of NMDA receptors is a therapeutic strategy for various neurological disorders. mdpi.com Given the potential of N-methylated amino acids to interact with these receptors, they are considered for their therapeutic potential.

Peptides containing N-methylated amino acids have shown improved stability against degradation, which could enhance the effectiveness of drug formulations. This increased stability and improved membrane permeability are valuable properties in pharmaceutical development, potentially leading to medications with longer half-lives. The ability of N-Methyl-DL-alanine to influence neurotransmitter systems is also a key area of interest for developing treatments for neurological disorders. chemimpex.com

While direct therapeutic applications of N-Methyl-DL-alanine are still under investigation, the broader research into N-methylated compounds and their impact on neurodegenerative processes provides a foundation for future drug development. ontosight.ai The insights gained from studying compounds like BMAA, despite the ongoing debate about its direct causal role, contribute to understanding the mechanisms of neurodegeneration and identifying potential therapeutic targets. semanticscholar.orgmdpi.com

Metabolic Disorder Research

Insights into Energy Homeostasis and Metabolic Syndrome

Research has implicated N-Methyl-DL-alanine in studies of energy metabolism and its connection to metabolic disorders. chemimpex.com Alterations in the profiles of amino acids, including N-Methyl-DL-alanine, can be indicative of metabolic disturbances. One study on metabolic syndrome (MetS) in rats found that the abundance of N-Methyl-DL-alanine, along with other metabolites, was lower in the MetS group compared to the control group. plos.org This suggests a potential link between this compound and the complex mechanisms underlying metabolic syndrome.

N-Methyl-DL-alanine has been shown to play a role in energy metabolism within the mitochondria of cells. biosynth.com It has been observed to inhibit fatty acid oxidation by reducing the activity of carnitine palmitoyltransferase I (CPT I), which could lead to lipid accumulation in the liver. biosynth.com These findings underscore the compound's significance in clinical research aimed at understanding energy homeostasis and identifying biomarkers for predicting metabolic diseases.

Role in Disease Pathogenesis Related to Altered Amino Acid Profiles

The role of N-Methyl-DL-alanine in the pathogenesis of diseases characterized by altered amino acid profiles is an active area of research. As a non-proteinogenic amino acid, its presence and concentration can reflect changes in metabolic pathways associated with various conditions. ontosight.ai For example, the observed decrease in serum levels of N-Methyl-DL-alanine in migraine patients points to a disruption in amino acid metabolism that may contribute to the disease's development. nih.govcaldic.com

Furthermore, studies have shown that different stressors can lead to varied changes in the levels of N-Methyl-DL-alanine. For instance, its level was found to increase under heat stress in pigs, while it decreased in the hippocampus of mice treated with venlafaxine. frontiersin.org This variability highlights the compound's involvement in stress responses and its potential as a marker for conditions associated with altered amino acid profiles.

Analytical Methodological Development

The accurate detection and quantification of N-Methyl-DL-alanine and its isomers, such as BMAA, are crucial for research into their biological roles. nih.gov A variety of analytical methods have been developed and refined for this purpose. nih.govresearchgate.net These methods often involve liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (MS/MS). nih.govcaldic.combver.co.kr

For the analysis of BMAA, techniques like reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) are commonly used. bver.co.krrsc.org Derivatization, a process that modifies the molecule to enhance its detectability, is often employed, with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) being a frequently used reagent. researchgate.net The development of these sophisticated analytical techniques is essential for advancing our understanding of the roles of N-Methyl-DL-alanine and related compounds in both normal physiology and disease. nih.gov

| Analytical Technique | Common Application | Key Features |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of serum and tissue samples for metabolites. | High sensitivity and specificity for identifying and quantifying compounds. nih.govcaldic.com |

| Reversed-Phase Liquid Chromatography (RPLC) | Analysis of BMAA and its isomers. | Often used with derivatization to improve detection. bver.co.krrsc.org |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Direct analysis of polar compounds like amino acids. | Can sometimes be used without derivatization. bver.co.krrsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural analysis of compounds. | Confirms the presence of specific functional groups. |

This table summarizes some of the key analytical methods used in the study of N-Methyl-DL-alanine and related compounds.

Application in Advanced Biochemical Assays

N-Methyl-DL-alanine is utilized in a variety of advanced biochemical assays, primarily due to its structural similarity to naturally occurring amino acids. This allows it to be used in studies related to amino acid transport mechanisms and as a building block in the synthesis of specialized peptides. chemimpex.comsigmaaldrich.com

One of the key applications of N-Methyl-DL-alanine is in the study of amino acid transport systems. sigmaaldrich.com Researchers use this compound to investigate the mechanisms of trans-stimulation, a process where the transport of one amino acid across a cell membrane is stimulated by the presence of another amino acid on the opposite side. Its stability and solubility make it an ideal candidate for such assays. chemimpex.com

Furthermore, N-Methyl-DL-alanine is employed in the synthesis of peptide and protein analogues. sigmaaldrich.com By incorporating this N-methylated amino acid into peptide chains, scientists can create molecules with altered conformations and improved stability. These modified peptides are instrumental in drug design and development, allowing for the investigation of structure-activity relationships and the creation of novel therapeutic agents. sigmaaldrich.com The methylation of the amine group can also enhance the lipophilicity of the resulting peptide, potentially improving its bioavailability.

Research has also explored the role of N-methylated amino acids in metabolic pathways. For instance, studies have investigated the presence of N-methyl-DL-alanine in various biological samples to understand its potential role as a biomarker for certain metabolic disorders. mdpi.com In one study, N-methyl-DL-alanine was identified as a differential metabolite in the midgut of Bombyx mori under sodium fluoride (B91410) stress, highlighting its involvement in metabolic perturbations. mdpi.com

Development of LC-MS/MS and Other Spectrometric Quantification Methods for Metabolomics

The accurate quantification of small molecules like N-Methyl-DL-alanine is a cornerstone of metabolomics, the large-scale study of small molecules within cells, biofluids, tissues, or organisms. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely used technique for this purpose, offering high sensitivity and specificity. nih.govupf.edu

The development of robust LC-MS/MS methods for the analysis of amino acids, including N-Methyl-DL-alanine, is an active area of research. These methods often involve a chromatographic separation step followed by mass spectrometric detection. Hydrophilic interaction chromatography (HILIC) is a common choice for separating polar compounds like amino acids, providing good retention and peak shape. nih.gov

A significant challenge in metabolomics is the accurate quantification of analytes in complex biological matrices. To address this, stable isotope-labeled internal standards are often used. nih.gov For instance, a method for quantifying 20 proteinogenic amino acids in mouse plasma utilized uniformly [¹³C, ¹⁵N]-labeled amino acids as internal standards to minimize matrix effects and ensure accuracy. nih.gov While this specific study did not include N-Methyl-DL-alanine, the principles are directly applicable.

Derivatization is another strategy employed to improve the chromatographic and mass spectrometric properties of amino acids. mdpi.com Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can be used to derivatize primary and secondary amines, like the one in N-Methyl-DL-alanine, enhancing their hydrophobicity and ionization efficiency for better detection. mdpi.comacs.org

The following table summarizes key parameters from a representative LC-MS/MS method developed for the analysis of a broad range of amino acids, which could be adapted for N-Methyl-DL-alanine.

Table 1: Representative LC-MS/MS Method Parameters for Amino Acid Analysis

| Parameter | Description |

|---|---|

| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) acs.org |

| Column | Reversed-Phase C18 acs.org |

| Mobile Phase | Gradient elution with aqueous and organic phases, often containing formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. nih.govrestek.com |

| Detection | Tandem Mass Spectrometry (MS/MS) nih.govacs.org |

| Ionization Mode | Positive Electrospray Ionization (ESI+) is common for amino acids. acs.org |

| Quantification Mode | Multiple Reaction Monitoring (MRM) nih.govplos.org |

| Derivatization Agent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) acs.org |

Gas chromatography-mass spectrometry (GC-MS) is another spectrometric technique used for the analysis of methylated amino acids. researchgate.netmassbank.eu In this approach, the amino acids are typically derivatized to increase their volatility before being introduced into the GC-MS system. researchgate.net Research has been conducted to synthesize and characterize various N-methyl and N,N-dimethyl amino acids using GC-MS to create a library of mass spectral data for future metabolomic studies. researchgate.net

The development of these sophisticated analytical methods is crucial for accurately identifying and quantifying N-Methyl-DL-alanine and other metabolites in biological samples. This capability underpins research into its biochemical roles and its potential as a biomarker in various physiological and pathological states.

Comparative and Stereochemical Research on N Methyl Dl Alanine

Comparative Analysis with Alanine (B10760859) Isomers and Derivatives

The biological function and utility of N-Methyl-DL-alanine can be best understood by comparing it to its constituent stereoisomers and other structurally similar amino acids. Chirality and minor structural changes, such as the position of a methyl group, can lead to significant differences in biological systems.

N-Methyl-DL-alanine is a racemic mixture, containing equal amounts of N-Methyl-L-alanine and N-Methyl-D-alanine. In biological systems, which are inherently chiral, the distinction between L- and D-stereoisomers is critical. Enzymes and receptors are typically stereospecific, meaning they interact preferentially with one enantiomer over the other.

L-amino acids are the canonical building blocks of proteins in virtually all living organisms. Consequently, metabolic and transport systems are primarily adapted for L-isomers. D-amino acids, while less common, play specialized roles in nature, such as in bacterial cell walls and as neurotransmitters.

The introduction of an N-methyl group does not change the fundamental chirality at the alpha-carbon, but it does alter the molecule's interaction with biological targets. For instance, in studies of endomorphin analogues, which are peptides with opioid activity, the stereochemistry of the N-methylated alanine residue at position 2 significantly impacts receptor binding and functional activity. A comparative study of endomorphin-2 (EM-2) analogues revealed that substituting the original proline with N-Methyl-L-alanine (NMeAla) or N-Methyl-D-alanine (D-NMeAla) had distinct effects on their affinity for mu (μ) and delta (δ) opioid receptors.

Data synthesized from a study on endomorphin analogues. The binding affinities (Ki) are presented in nanomolar (nM) concentrations. A lower Ki value indicates a higher binding affinity.

As the data indicates, the peptide containing N-Methyl-L-alanine ([NMeAla²]EM-2) showed a higher affinity for the μ-receptor compared to the analogue with N-Methyl-D-alanine ([D-NMeAla²]EM-2). Both N-methylated versions, however, had lower affinity than the parent compound, highlighting the sensitivity of receptor interactions to stereochemical and structural modifications.

To further delineate the functional profile of N-Methyl-DL-alanine, it is useful to compare it with related amino acids like Sarcosine (N-methylglycine) and the neurotoxin β-N-methylamino-L-alanine (BMAA). While all are N-methylated amino acids, their structural differences lead to vastly different biological roles.

Sarcosine (N-methylglycine) is the simplest N-methylated amino acid, derived from glycine (B1666218). It is a naturally occurring intermediate in choline (B1196258) metabolism. Sarcosine acts on the glycine transporter-1 (GlyT1), potentiating the action of glycine at the NMDA receptor, which has led to its investigation in the context of neurological disorders. nih.gov

β-N-Methylamino-L-alanine (BMAA) is an isomer of N-methylalanine where the methylamino group is attached to the beta-carbon instead of the alpha-carbon. This structural shift is critical; BMAA is a non-proteinogenic amino acid produced by cyanobacteria and has been linked to neurodegenerative diseases. mdpi.com Its toxicity is thought to arise from mechanisms including excitotoxicity via glutamate (B1630785) receptors and misincorporation into proteins. mdpi.com

N-Methyl-α-alanine , the subject of this article, differs from BMAA in the position of the methylamino group. This α-amino acid structure allows it to be incorporated into peptides at the ribosome (albeit inefficiently) and to interact with systems designed for standard alpha-amino acids.

This comparative analysis underscores how subtle changes in molecular structure—the underlying amino acid (glycine vs. alanine) or the position of the N-methyl group (α vs. β)—result in compounds with distinct metabolic fates and biological effects.

Impact of N-Methylation on Bioactivity and Pharmacological Profiles

N-methylation is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides. nih.gov The addition of a methyl group to a peptide's backbone amide nitrogen can dramatically alter its bioactivity and pharmacological characteristics by inducing specific conformational changes and by blocking enzymatic degradation.

Structure-activity relationship (SAR) studies systematically investigate how chemical structure modifications affect a compound's biological activity. Incorporating N-methyl-alanine into a peptide sequence is a powerful tool in SAR studies for several reasons:

Conformational Rigidity : The N-methyl group introduces steric hindrance that restricts the rotation around the peptide bond, reducing the conformational flexibility of the peptide backbone. This can lock the peptide into a "bioactive conformation" that has a higher affinity for its target receptor.

Proteolytic Stability : Proteases, the enzymes that degrade peptides, often recognize and cleave specific peptide bonds. The N-methyl group can sterically shield the adjacent amide bond from enzymatic attack, thereby increasing the peptide's metabolic stability and in vivo half-life. peptide.com

Membrane Permeability : N-methylation can enhance a peptide's lipophilicity by masking the hydrogen-bonding capability of the amide proton, which can improve its ability to cross cell membranes. nih.gov

The effects of N-methylation are highly context-dependent, as seen in a systematic study of the melanocortin agonist MT-II. A library of all 31 possible N-methylated derivatives was synthesized and tested for binding and activation at various melanocortin receptor subtypes. The results showed that N-methylation could dramatically alter receptor selectivity, in some cases converting a non-selective agonist into a highly selective one. nih.gov

Data adapted from a study on MT-II analogues. nih.gov Binding affinity (Ki) is shown in nM. Selectivity is highlighted by the differential binding to various human melanocortin receptor (hMCR) subtypes. NMe indicates N-methylation at the specified residue.

This example illustrates that N-methylation at different positions can either enhance or diminish binding affinity for specific receptors, providing a powerful method for fine-tuning the pharmacological profile of a peptide. nih.gov

The stereochemistry of N-methyl-alanine is crucial for its interactions with biological machinery, including transporters and enzymes.

Enzymatic Interactions: The increased proteolytic stability of N-methylated peptides is a direct result of stereospecific enzymatic interactions. The active sites of proteases are precisely shaped to accommodate the transition state of the peptide bond cleavage. The steric bulk of the N-methyl group prevents the peptide from adopting the required conformation within the enzyme's active site, thus inhibiting cleavage. This resistance is a key advantage in designing peptide-based drugs with improved durability. peptide.com

Transport Mechanisms: Amino acid transport systems are also highly stereospecific. Studies have shown that N-methylation can be used to direct which transport system an amino acid utilizes. While L-amino acids are typically transported by specific carrier proteins, modifications like N-methylation can alter the affinity for these transporters. For example, N-Methyl-DL-alanine has been used in studies of amino acid transport to probe the specificity of different transport systems. The inherent chirality of both the transporter's binding site and the N-methyl-alanine isomer dictates the efficiency and selectivity of uptake into cells. While detailed comparative transport kinetics for N-Methyl-L-alanine versus N-Methyl-D-alanine are not extensively documented, the principles of stereospecific recognition imply that they would be handled differently by cellular uptake machinery.

Compound Index

Emerging Research Directions and Future Perspectives on N Methyl Dl Alanine

Bridging In Vitro and In Vivo Findings for Chronic Effects

The identification of N-Methyl-DL-alanine in various biological matrices through metabolomic analyses suggests its potential involvement in physiological and pathophysiological processes within living organisms. Future research endeavors are poised to bridge the gap between in vitro observations and in vivo realities, particularly concerning the long-term or chronic effects of this compound. Studies are needed to systematically compare findings from controlled laboratory experiments (in vitro) with data obtained from living systems (in vivo). This comparative approach will be crucial for understanding how N-Methyl-DL-alanine behaves and exerts its influence over extended periods, potentially revealing its role in the development or progression of chronic conditions. Establishing these links will provide a more comprehensive understanding of its biological significance and potential health impacts.

Investigation of Protein Incorporation Mechanisms and Implications

As an analog of a natural amino acid, a key area for future exploration involves the mechanisms by which N-Methyl-DL-alanine might be incorporated into proteins. While not a standard proteinogenic amino acid, its structural similarity could allow for its integration into polypeptide chains through non-canonical translation or post-translational modifications. Research is needed to elucidate whether and how this incorporation occurs, the efficiency of such processes, and the subsequent implications for protein structure, function, and stability. Understanding these mechanisms could unlock novel insights into protein engineering, the development of new biomaterials, and the potential for N-Methyl-DL-alanine to modulate cellular processes through altered protein landscapes.

Novel Therapeutic Design Strategies and Drug Delivery Enhancements

The identification of N-Methyl-DL-alanine as a potential biomarker, particularly in the context of migraine, opens promising avenues for novel therapeutic design strategies. Studies have indicated that N-Methyl-DL-alanine, alongside other metabolites like Glycyl-l-proline and l-Methionine, may serve as sensitive and specific indicators for migraine, potentially offering advantages over traditional biomarkers science.govscience.govscience.gov. This suggests that therapeutic manipulation of N-Methyl-DL-alanine or its associated metabolic pathways could be a viable strategy for the prevention and treatment of migraine and potentially other neurological or metabolic disorders science.govscience.gov. Future research could focus on developing targeted interventions that modulate N-Methyl-DL-alanine levels or activity, or on utilizing its unique properties to enhance drug delivery systems for other therapeutic agents.

Table 1: Potential Biomarker Applications of N-Methyl-DL-alanine

| Condition | Proposed Role | Associated Metabolites | Potential Therapeutic Implication |

| Migraine | Sensitive & Specific Biomarker | Glycyl-l-proline, l-Methionine | Therapeutic manipulation of metabolic pathways |

Integration into Systems Biology and Metabolomics Studies

N-Methyl-DL-alanine has already been identified in several metabolomic studies, underscoring its relevance within the broader scope of systems biology. Its presence has been noted in research investigating metabolic changes in asthma encyclopedia.pubnih.gov, plant responses to environmental stress such as cadmium and selenium exposure rsc.org, and the impact of infections on aquatic organisms like shrimp sci-hub.se. These findings highlight N-Methyl-DL-alanine as a component of complex metabolic networks. Future research will likely focus on integrating these metabolomic data into comprehensive systems biology models. Such integration aims to unravel the intricate relationships between N-Methyl-DL-alanine and other metabolites, cellular pathways, and organismal phenotypes, thereby providing deeper insights into disease pathogenesis and biological regulation.

Table 2: Identified Instances of N-Methyl-DL-alanine in Metabolomic Studies

| Biological Context | Study Focus | Identification Method |

| Asthma | Metabolomics | Not specified (general mention) |

| Cucumber Seedlings | Cadmium/Selenium Stress | GC-MS |

| Shrimp (Litopenaeus vannamei) | Microsporidian Infection | GC-MS |

Exploration in Advanced Materials Science and Biotechnology

The unique chemical structure of N-Methyl-DL-alanine presents an unexplored frontier for applications in advanced materials science and biotechnology. As an amino acid derivative, it possesses functional groups that could be leveraged for the synthesis of novel polymers, peptides, or biomaterials with tailored properties. Future research could investigate its potential as a monomer in polymerization reactions, a building block for peptidomimetics, or a component in functionalized surfaces. Furthermore, its specific metabolic roles, once fully elucidated, might suggest applications in biotechnological processes, such as in enzymatic synthesis or as a probe in metabolic engineering. The exploration of these areas is in its nascent stages, offering significant opportunities for innovation.

Compound List:

N-Methyl-DL-alanine

Glycyl-l-proline

l-Methionine

Taurine

l-Valine

DL-β-aminoisobutyric acid

ƴ-amino-n-butyric acid

l-Arginine

Tryptophan

Ribulose-5-phosphate

Aminomalonic acid

1-Methylhydantoin

Threitol

N-alpha-Acetyl-L-ornithine

Cytidine-monophosphate degr prod

Creatine degr

Cumic Acid

Q & A

Q. What are the standard synthetic methodologies for N-Methyl-DL-alanine?

N-Methyl-DL-alanine is synthesized via nucleophilic substitution using 2-bromopropanoic acid and methylamine. Another method involves suspending N-methylated amino acids in dry tetrahydrofuran (THF) and reacting with diphosgene to form α-substituted N-carboxy anhydrides (αNNCAs), which are precursors for peptide analogues . Purity validation typically employs HPLC (>98% purity) and mass spectrometry .

Q. How should N-Methyl-DL-alanine be handled and stored in laboratory settings?

- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers.

- Handling : Use N95 respirators, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure. The compound is classified as a combustible solid (WGK 3) .